NVS-PAK1-1

Description

Properties

IUPAC Name |

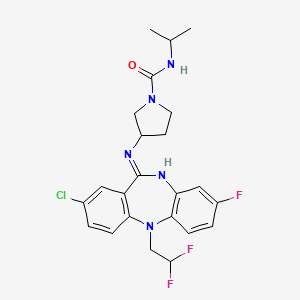

(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N-propan-2-ylpyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClF3N5O/c1-13(2)28-23(33)31-8-7-16(11-31)29-22-17-9-14(24)3-5-19(17)32(12-21(26)27)20-6-4-15(25)10-18(20)30-22/h3-6,9-10,13,16,21H,7-8,11-12H2,1-2H3,(H,28,33)(H,29,30)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINGHOPGNMYCAB-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1CCC(C1)N=C2C3=C(C=CC(=C3)Cl)N(C4=C(N2)C=C(C=C4)F)CC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)N1CC[C@@H](C1)N=C2C3=C(C=CC(=C3)Cl)N(C4=C(N2)C=C(C=C4)F)CC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClF3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NVS-PAK1-1: A Deep Dive into its Allosteric Inhibition of PAK1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of NVS-PAK1-1, a potent and highly selective allosteric inhibitor of p21-activated kinase 1 (PAK1). This document details its molecular interactions, downstream signaling effects, and key experimental data, offering valuable insights for researchers in oncology, neurodegenerative diseases, and other fields where PAK1 signaling is implicated.

Core Mechanism of Action: Allosteric Inhibition

This compound functions as a potent and selective allosteric inhibitor of PAK1.[1][2][3] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, this compound binds to a distinct, allosteric site on the PAK1 enzyme. This allosteric binding induces a conformational change in the kinase, rendering it inactive. This mechanism of action contributes to its high selectivity for PAK1 over other kinases, including other members of the PAK family.[4][5]

The inhibition is ATP-competitive, which is likely an indirect consequence of the DFG-out binding conformation induced by the allosteric compound, making it incompatible with ATP binding.[4]

Quantitative Analysis of Potency and Selectivity

This compound demonstrates exceptional potency against PAK1 with a remarkable selectivity profile. The following tables summarize the key quantitative data gathered from various biochemical and cellular assays.

| Target | Assay | Metric | Value (nM) | Reference |

| Dephosphorylated PAK1 | Caliper Assay | IC50 | 5 | [1][2][4] |

| Phosphorylated PAK1 | Caliper Assay | IC50 | 6 | [4][5] |

| PAK1 | DiscoverX Kinome Scan | Kd | 7 | [3][4][6] |

| Dephosphorylated PAK2 | Caliper Assay | IC50 | 270 | [4] |

| Phosphorylated PAK2 | Caliper Assay | IC50 | 720 | [4] |

| PAK2 | DiscoverX Kinome Scan | Kd | 400 | [2][3][6][7] |

Table 1: In Vitro Potency of this compound against PAK1 and PAK2.

| Cell Line | Assay | Metric | Value (µM) | Conditions | Reference |

| Su86.86 (Pancreatic Carcinoma) | Proliferation Assay | IC50 | 2 | Inhibition of both PAK1 and partial inhibition of PAK2 | [2][4] |

| Su86.86 with shPAK2 | Proliferation Assay | IC50 | 0.21 | PAK2 downregulated | [2][4] |

| MS02 (Murine Schwannoma) | Proliferation Assay | IC50 | 4.7 | 72-hour treatment | [8][9] |

| HEI-193 (Human Schwannoma) | Proliferation Assay | IC50 | 6.2 | 72-hour treatment | [8][9] |

| Su86.86 with shPAK2 | MEK S289 Phosphorylation | IC50 | 0.21 | - | [4] |

Table 2: Cellular Activity of this compound.

This compound exhibits over 50-fold selectivity for PAK1 over PAK2 in biochemical assays.[5] A kinome scan against 442 kinases at a concentration of 10 µM revealed exquisite selectivity, with a selectivity score (S10) of 0.003.[4] Furthermore, it showed no significant cross-reactivity against a panel of 53 proteases, 22 receptors, and 28 bromodomains.[4]

Downstream Signaling Pathway Inhibition

PAK1 is a critical node in numerous signaling pathways that regulate cell proliferation, survival, and motility.[4][10] this compound, by inhibiting PAK1, effectively suppresses these downstream pathways. One of the key downstream effects is the inhibition of the phosphorylation of MEK1 at Ser289.[2][4][6][7] However, this inhibition is observed at concentrations that inhibit both PAK1 and PAK2 (6-20 µM) in cells with high levels of both kinases.[2][4] In cells where PAK2 is downregulated, this compound inhibits MEK phosphorylation at a much lower concentration.[4]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 4. This compound | Structural Genomics Consortium [thesgc.org]

- 5. This compound, PAK1 inhibitor (CAS 1783816-74-9) | Abcam [abcam.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound | PAK1 inhibitor | CAS 1783816-74-9 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 8. researchgate.net [researchgate.net]

- 9. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

NVS-PAK1-1: A Selective Allosteric Inhibitor of PAK1

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of NVS-PAK1-1, a potent and highly selective allosteric inhibitor of p21-activated kinase 1 (PAK1). This document consolidates key data on its mechanism of action, in vitro and in-cell potency, selectivity profile, and relevant experimental methodologies, serving as a vital resource for professionals in biomedical research and drug discovery.

Introduction to PAK1 and the Rationale for Selective Inhibition

P21-activated kinases (PAKs) are a family of serine/threonine kinases that act as crucial effectors for the Rho GTPases, RAC1 and CDC42.[1] The PAK family is divided into two groups, with Group I comprising PAK1, PAK2, and PAK3, and Group II consisting of PAK4, PAK5, and PAK6.[1] PAK1, in particular, is a key signaling node downstream of integrins and receptor tyrosine kinases, playing a significant role in a multitude of cellular processes including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[1] Its dysregulation, often through overexpression or hyperactivation, has been implicated in various cancers and neurodegenerative disorders such as Alzheimer's and Huntington's diseases.[1]

While the therapeutic potential of targeting PAKs is considerable, the high degree of homology within the kinase domains of Group I PAKs presents a significant challenge for the development of isoform-selective inhibitors.[2] This is particularly critical as studies have suggested that inhibiting PAK2 may lead to toxicity.[2] this compound emerges as a valuable chemical probe due to its remarkable selectivity for PAK1, offering a tool to dissect the specific functions of PAK1 and a potential starting point for the development of targeted therapies.[2][3]

Mechanism of Action

This compound is a potent, allosteric inhibitor of PAK1.[4][5] Unlike traditional ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket, this compound occupies a novel allosteric site.[6] Co-crystal structures of closely related analogs reveal that it binds to a pocket formed in the "DFG-out" conformation of the kinase, beneath the αC helix.[2][3] This allosteric binding indirectly competes with ATP binding, leading to the inhibition of kinase activity.[1] This unique mechanism of action is the basis for its exceptional selectivity.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Potency against PAK Family Kinases

| Target | Assay Type | Parameter | Value (nM) | Reference(s) |

| Dephosphorylated PAK1 | Caliper Assay | IC50 | 5 | [1][4] |

| Phosphorylated PAK1 | Caliper Assay | IC50 | 6 | [1][7] |

| PAK1 | KINOMEscan | Kd | 7 | [1][8] |

| Dephosphorylated PAK2 | Caliper Assay | IC50 | 270 | [1] |

| Phosphorylated PAK2 | Caliper Assay | IC50 | 720 | [1] |

| PAK2 | KINOMEscan | Kd | 400 | [5][8] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Parameter | Value (µM) | Notes | Reference(s) |

| Su86.86 | PAK1 Autophosphorylation (S144) | Inhibition | 0.25 | Potent inhibition of direct target. | [1] |

| Su86.86 (shPAK2) | MEK S289 Phosphorylation | IC50 | 0.21 | Inhibition of downstream signaling. | [1] |

| Su86.86 | Proliferation | IC50 | 2 | Inhibition of proliferation at higher concentrations due to partial PAK2 inhibition. | [1][5] |

| Su86.86 (shPAK2) | Proliferation | IC50 | 0.21 | Increased potency in PAK2-depleted cells. | [1][9] |

| MS02 (murine schwannoma) | Proliferation | IC50 | 4.7 | [10][11] | |

| HEI-193 (human schwannoma) | Proliferation | IC50 | 6.2 | [10][11] |

Table 3: Selectivity Profile of this compound

| Assay Type | Panel Size | Concentration | Selectivity Score (S10) | Key Findings | Reference(s) |

| KINOMEscan™ | 442 kinases | 10 µM | 0.003 | Exquisitely selective; no other kinases inhibited by >80%. | [1][8][12] |

| Protease Panel | 53 proteases | 10 µM | - | No cross-reactivity. | [1] |

| Receptor Panel | 22 receptors | > 13 µM | - | Closest off-target was Phosphodiesterase 4D with an IC50 > 13 µM. | [1] |

| Bromodomain Panel | 28 bromodomains | - | - | No cross-reactivity. | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling context of PAK1 and a typical experimental workflow for assessing this compound activity.

References

- 1. This compound | Structural Genomics Consortium [thesgc.org]

- 2. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, PAK1 inhibitor (CAS 1783816-74-9) | Abcam [abcam.com]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound | PAK1 inhibitor | CAS 1783816-74-9 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 10. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

NVS-PAK1-1: A Deep Dive into the Allosteric Inhibition of p21-Activated Kinase 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NVS-PAK1-1, a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1). PAK1 is a key signaling node in numerous cellular processes, including cell adhesion, cytoskeletal dynamics, proliferation, and survival. Its aberrant activation is implicated in various diseases, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention. This compound represents a significant tool for dissecting PAK1 signaling and a promising starting point for drug discovery efforts.

Core Concepts: Mechanism of Allosteric Inhibition

This compound functions as an allosteric inhibitor, binding to a site on the PAK1 enzyme distinct from the ATP-binding pocket. This binding induces a conformational change in the kinase, specifically stabilizing the 'DFG-out' conformation, which is incompatible with ATP binding and subsequent phosphotransfer. This indirect, non-ATP competitive mechanism of inhibition contributes to the high selectivity of this compound for PAK1.[1]

Quantitative Data Presentation

The following tables summarize the key quantitative data characterizing the potency and selectivity of this compound.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | Parameter | Value (nM) | Notes |

| Dephosphorylated PAK1 | Caliper Assay | IC50 | 5 | Potent inhibition of the inactive form of the enzyme.[1][2][3][4] |

| Phosphorylated PAK1 | Caliper Assay | IC50 | 6 | Similar high potency against the active, phosphorylated form of PAK1.[1][3][4] |

| PAK1 | DiscoverX KINOMEscan | Kd | 7 | High binding affinity, consistent with IC50 values.[1][5][6][7][8][9] |

| Dephosphorylated PAK2 | Caliper Assay | IC50 | 270 | Over 54-fold selectivity for PAK1 over dephosphorylated PAK2.[1] |

| Phosphorylated PAK2 | Caliper Assay | IC50 | 720 | Increased selectivity for PAK1 over the activated form of PAK2.[1] |

| PAK2 | DiscoverX KINOMEscan | Kd | 400 | Demonstrates good binding selectivity for PAK1 over PAK2.[2][5][6][7][8][9][10] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Parameter | Value (µM) | Notes |

| Su86.86 (pancreatic duct carcinoma) | Autophosphorylation Inhibition (S144) | IC50 | 0.25 | Potent inhibition of PAK1 activation in a cellular context.[1] |

| Su86.86 | Proliferation Inhibition | IC50 | 2 | Inhibition of cell growth is observed at higher concentrations, likely due to the need to inhibit both PAK1 and partially PAK2.[1][2][7] |

| Su86.86 with shPAK2 | Proliferation Inhibition | IC50 | 0.21 | Increased sensitivity to this compound when PAK2 is knocked down, highlighting the inhibitor's primary target.[1] |

| Su86.86 | MEK1 (S289) Phosphorylation Inhibition | - | 6 - 20 | Inhibition of this downstream substrate requires concentrations that inhibit both PAK1 and PAK2.[1][2][7][9][10] |

| MS02 (murine schwannoma) | Proliferation Inhibition | IC50 | 4.7 | [11] |

| HEI-193 (human schwannoma) | Proliferation Inhibition | IC50 | 6.2 | [11] |

| MCF7 (breast cancer) | Proliferation Inhibition | EC50 | 11.8 | [12] |

| OVCAR3 (ovarian cancer) | Proliferation Inhibition | EC50 | 8.9 | [12] |

Table 3: Selectivity Profile of this compound

| Assay Type | Panel Size | Concentration | Selectivity Score (S10) | Key Findings |

| DiscoverX KINOMEscan | 442 kinases | 10 µM | 0.003 | Exquisitely selective for PAK1.[1][5] |

| Novartis Panel | 27 receptors | 10 µM | - | Inactive against the majority of receptors tested.[1] |

| Protease Panel | 53 proteases | 10 µM | - | No significant cross-reactivity.[1] |

| Bromodomain Panel | 28 bromodomains | 10 µM | - | No significant cross-reactivity.[1] |

Signaling Pathway

The following diagram illustrates the central role of PAK1 in cellular signaling and the point of intervention for this compound.

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

Caliper Kinase Assay (In Vitro Potency)

This electrophoretic mobility shift assay is used to measure the inhibition of PAK1 kinase activity.

Materials:

-

Recombinant human PAK1 (expressed in E. coli)

-

Peptide substrate for PAK1

-

ATP

-

This compound and control compounds

-

Stop solution

-

384-well microtiter plates

-

Caliper LC3000 workstation (PerkinElmer)

Protocol:

-

Prepare serial dilutions of this compound (typically an 8-point dose-response curve) in DMSO.

-

Dispense 50 nL of the compound solutions into the wells of a 384-well plate.

-

Add 4.5 µL of the PAK1 enzyme solution to each well.

-

Pre-incubate the plate at 30°C for 60 minutes to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding 4.5 µL of a solution containing the peptide substrate and ATP.

-

Incubate the reaction mixture at 30°C for 60 minutes.

-

Terminate the reaction by adding 16 µL of stop solution.

-

Analyze the plate on a Caliper LC3000 workstation to measure the formation of the phosphorylated product.

-

Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.

-

Determine IC50 values by fitting the dose-response data to a non-linear regression model.[1][2][7]

References

- 1. This compound | Structural Genomics Consortium [thesgc.org]

- 2. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, PAK1 inhibitor (CAS 1783816-74-9) | Abcam [abcam.com]

- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 6. This compound | PAK | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | PAK1 inhibitor | CAS 1783816-74-9 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]

NVS-PAK1-1: A Technical Guide to a Selective Allosteric PAK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NVS-PAK1-1, a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1). This document details its mechanism of action, biochemical and cellular activity, selectivity profile, and its role in cell signaling, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Core Concepts: Introduction to PAK1 and this compound

P21-activated kinases (PAKs) are a family of serine/threonine kinases that are critical effectors of the Rho family of small GTPases, primarily Cdc42 and Rac1.[1] The PAK family is divided into two groups: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6). PAK1, a member of Group I, is a key regulator of numerous cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[1] Its dysregulation has been implicated in various diseases, including cancer and neurological disorders.[1][2]

This compound is a potent and highly selective, allosteric inhibitor of PAK1.[3][4] Unlike traditional ATP-competitive inhibitors, this compound binds to a pocket formed in the "DFG-out" conformation of the kinase, leading to its inhibitory effect.[1][5] This allosteric mechanism contributes to its remarkable selectivity for PAK1 over other kinases, including the closely related PAK2.[5] A structurally related inactive compound, NVS-PAK1-C, is available to serve as a negative control in experiments.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Potency of this compound

| Target | Assay | Parameter | Value (nM) | Reference |

| Dephosphorylated PAK1 | Caliper Assay | IC₅₀ | 5 | [1][3] |

| Phosphorylated PAK1 | Caliper Assay | IC₅₀ | 6 | [1] |

| PAK1 | Dephosphorylation Assay | IC₅₀ | 5.2 | [7] |

| PAK1 | DiscoverX KINOMEscan | Kd | 7 | [1][8] |

| Dephosphorylated PAK2 | Caliper Assay | IC₅₀ | 270 | [1] |

| Phosphorylated PAK2 | Caliper Assay | IC₅₀ | 720 | [1] |

| PAK2 | DiscoverX KINOMEscan | Kd | 400 | [4][7][9] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Parameter | Value (µM) | Conditions | Reference |

| Su86.86 | PAK1 Autophosphorylation (S144) | Inhibition | 0.25 | - | [1] |

| Su86.86 | MEK1 Phosphorylation (S289) | Inhibition | 6 - 20 | - | [1][4][7] |

| Su86.86 (PAK2 shRNA) | MEK1 Phosphorylation (S289) | IC₅₀ | 0.21 | PAK2 knockdown | [1][4] |

| Su86.86 | Proliferation | IC₅₀ | 2 | 5-day treatment | [1][4] |

| Su86.86 (PAK2 shRNA) | Proliferation | IC₅₀ | 0.21 | PAK2 knockdown | [1][4] |

| MS02 (murine schwannoma) | Proliferation | IC₅₀ | 4.7 | 72-hour treatment | [2] |

| HEI-193 (human schwannoma) | Proliferation | IC₅₀ | 6.2 | 72-hour treatment | [2] |

| MCF7 | Proliferation | EC₅₀ | 11.8 | 96-hour treatment | [5] |

| OVCAR3 | Proliferation | EC₅₀ | 8.9 | 96-hour treatment | [5] |

Table 3: Selectivity Profile of this compound

| Target Panel | Concentration | Result | Reference |

| 442 Kinases (KINOMEscan) | 10 µM | Selectivity Score (S10) = 0.003; No other kinase inhibited >80% | [1][7][8] |

| 53 Proteases | 10 µM | No cross-reactivity | [1] |

| 22 Receptors | >13 µM | IC₅₀ > 13 µM against closest off-target (Phosphodiesterase 4D) | [1] |

| 28 Bromodomains | 10 µM | No cross-reactivity | [1] |

| CYP450s (3A4, 2D6, 2C9) | >13.2 µM | No significant inhibition | [8] |

Signaling Pathways and Mechanism of Action

This compound functions by inhibiting the kinase activity of PAK1, thereby blocking downstream signaling cascades.

Key Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Kinase Assay (Caliper Assay)

This assay measures the inhibition of PAK1 kinase activity.[4][9]

Materials:

-

384-well microtiter plates

-

Recombinant PAK1 (expressed in E. coli)

-

This compound compound solutions (8-point dose response in 90% DMSO)

-

Peptide substrate

-

ATP solution

-

Stop solution

-

Caliper LC3000 workstation

Protocol:

-

Add 50 nL of the this compound compound solution to each well of a 384-well plate.

-

Add 4.5 µL of the enzyme (PAK1) solution to each well.

-

Pre-incubate the plate at 30°C for 60 minutes.

-

Initiate the kinase reaction by adding 4.5 µL of the peptide/ATP solution to each well.

-

Incubate the reaction at 30°C for 60 minutes.

-

Terminate the reaction by adding 16 µL of the stop solution to each well.

-

Analyze the plate on a Caliper LC3000 workstation to measure product formation via a microfluidic mobility shift assay.

-

Calculate IC₅₀ values from the percent inhibition at different compound concentrations using non-linear regression analysis.

Kinase Selectivity Profiling (KINOMEscan™)

This competition binding assay assesses the selectivity of this compound against a large panel of kinases.[1][10]

Materials:

-

DNA-tagged kinases

-

Immobilized, non-selective, ATP-competitive ligand

-

This compound

-

Quantitative PCR (qPCR) reagents and instrument

Protocol:

-

A panel of DNA-tagged kinases is incubated with an immobilized, non-selective, ATP-competitive ligand.

-

In parallel, the kinase panel is incubated with the immobilized ligand in the presence of this compound (e.g., at 1 µM or 10 µM).

-

Kinases that do not bind to the immobilized ligand (due to binding of this compound) are washed away.

-

The amount of kinase bound to the solid support is quantified using qPCR of the attached DNA tag.

-

The results are reported as percent of control, and Kd values can be determined from dose-response curves.

Cellular PAK1 Autophosphorylation Assay

This Western blot-based assay measures the ability of this compound to inhibit PAK1 activity within cells.[1]

Materials:

-

Su86.86 pancreatic carcinoma cells

-

This compound

-

Cell lysis buffer

-

SDS-PAGE gels and transfer apparatus

-

Primary antibodies (anti-phospho-PAK1 Ser144, anti-total PAK1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents and imaging system

Protocol:

-

Culture Su86.86 cells to the desired confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0.25 µM) for a specified time (e.g., 2 hours).

-

Lyse the cells and quantify total protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against phospho-PAK1 (S144) and total PAK1.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Analyze the band intensities to determine the inhibition of PAK1 autophosphorylation.

Logical Relationships and Experimental Rationale

The experimental strategy for characterizing this compound follows a logical progression from biochemical potency and selectivity to cellular and functional outcomes.

Conclusion

This compound is a highly potent and selective allosteric inhibitor of PAK1. Its well-defined mechanism of action, extensive characterization, and the availability of a negative control make it an invaluable chemical probe for elucidating the biological functions of PAK1 in health and disease. This guide provides the core technical information required for researchers to effectively design, execute, and interpret experiments using this compound. However, users should note its poor stability in rat liver microsomes, which may limit its direct application in in vivo studies without further formulation or chemical modification.[4][8][9]

References

- 1. This compound | Structural Genomics Consortium [thesgc.org]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | PAK1 Inhibitor | Tocris Bioscience [tocris.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 9. This compound | PAK1 inhibitor | CAS 1783816-74-9 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 10. biorxiv.org [biorxiv.org]

NVS-PAK1-1: A Selective Allosteric Inhibitor Targeting PAK1 in Oncology Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

P21-activated kinase 1 (PAK1) has emerged as a significant therapeutic target in oncology due to its central role in various oncogenic signaling pathways that drive cell proliferation, survival, and motility.[1][2] NVS-PAK1-1 is a potent and highly selective allosteric inhibitor of PAK1 that has garnered considerable interest within the cancer research community.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and its role in relevant signaling pathways.

This compound distinguishes itself through its unique allosteric binding mode, which confers exceptional selectivity for PAK1 over other PAK isoforms and the broader kinome.[1][4] This specificity is critical, as off-target effects, particularly the inhibition of PAK2, have been associated with cardiovascular toxicity, a factor that has hindered the clinical development of pan-PAK inhibitors.[4] This document aims to equip researchers with the detailed information necessary to effectively utilize this compound as a chemical probe to investigate the biological functions of PAK1 and to explore its therapeutic potential in various cancer models.

Mechanism of Action and Selectivity

This compound is a dibenzodiazepine-based small molecule that binds to a novel allosteric site within the PAK1 catalytic domain, adjacent to the ATP-binding pocket.[1] This binding induces a conformation that is incompatible with ATP binding, leading to the inhibition of kinase activity.[5] This allosteric mechanism is distinct from traditional ATP-competitive inhibitors and is the basis for the remarkable selectivity of this compound.[1]

The inhibitor demonstrates a significant preference for PAK1 over the closely related PAK2 isoform, a selectivity that is attributed to a single amino acid difference within the allosteric binding pocket (Asn322 in PAK1 versus Leu301 in PAK2).[4] This high degree of selectivity makes this compound an invaluable tool for dissecting the specific roles of PAK1 in cellular processes.

Quantitative Data Summary

The following tables summarize the key in vitro and in-cell quantitative data for this compound, providing a clear comparison of its potency and selectivity.

| Parameter | Target | Value | Assay | Reference |

| IC₅₀ | dephosphorylated PAK1 | 5 nM | Caliper Assay | [5][6] |

| phosphorylated PAK1 | 6 nM | Caliper Assay | [5] | |

| dephosphorylated PAK2 | 270 nM | Caliper Assay | [5] | |

| phosphorylated PAK2 | 720 nM | Caliper Assay | [5] | |

| Kd | PAK1 | 7 nM | KINOMEscan | [3][7] |

| PAK2 | 400 nM | KINOMEscan | [3][7] | |

| Selectivity Score (S10) | 442 Kinases at 10 µM | 0.003 | KINOMEscan | [5] |

Table 1: In Vitro Potency and Selectivity of this compound

| Cell Line | Parameter | Value | Conditions | Reference |

| Su86.86 (Pancreatic) | Proliferation IC₅₀ | > 2 µM | 5-day treatment | [5] |

| Su86.86 with shPAK2 | Proliferation IC₅₀ | 0.21 µM | 5-day treatment | [5] |

| MS02 (Schwannoma) | Proliferation IC₅₀ | 4.7 µM | 72-hour treatment | [8][9] |

| HEI-193 (Schwannoma) | Proliferation IC₅₀ | 6.2 µM | 72-hour treatment | [8][9] |

| Su86.86 | MEK1 (Ser289) Phosphorylation Inhibition | 6-20 µM | - | [3][7] |

| Su86.86 with shPAK2 | MEK1 (Ser289) Phosphorylation Inhibition | 0.21 µM | - | [5] |

Table 2: Cellular Activity of this compound

Signaling Pathways

PAK1 is a critical node in multiple signaling pathways that are frequently dysregulated in cancer. It acts as a downstream effector of the Rho GTPases RAC1 and CDC42 and modulates key pathways such as the MAPK/ERK and PI3K/AKT cascades.[5][10]

Figure 1: Simplified PAK1 Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Caliper Assay)

This protocol is adapted from methodologies used to quantify the inhibition of PAK1 kinase activity by this compound.[3][7]

Figure 2: Workflow for the Caliper-based in vitro kinase inhibition assay.

Detailed Steps:

-

Compound Plating: Prepare an 8-point dose-response curve of this compound. Add 50 nL of the compound solution in 90% DMSO directly into the wells of a 384-well microtiter plate.[7]

-

Enzyme Addition: Add 4.5 µL of the PAK1 enzyme solution to each well.

-

Pre-incubation: Pre-incubate the plate at 30°C for 60 minutes.[7]

-

Reaction Initiation: Add 4.5 µL of the peptide substrate and ATP solution to initiate the kinase reaction.

-

Reaction Incubation: Incubate the reaction mixture at 30°C for 60 minutes.[3]

-

Reaction Termination: Stop the reaction by adding 16 µL of a stop solution.[3]

-

Data Acquisition: Transfer the plate to a Caliper LC3000 workstation for analysis. Product formation is measured using a microfluidic mobility shift assay.[3]

-

Data Analysis: Derive IC₅₀ values from the percent inhibition at different compound concentrations using non-linear regression analysis.[3][7]

Cell Proliferation Assay (MTT or CellTiter-Glo)

This protocol is a general guide for assessing the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., Su86.86, MS02)

-

Complete growth medium

-

This compound

-

DMSO (for stock solution)

-

96-well plates

-

MTT reagent or CellTiter-Glo Luminescent Cell Viability Assay kit

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%). Replace the medium in the wells with the medium containing the desired concentrations of this compound.

-

Incubation: Incubate the cells for the desired period (e.g., 72 hours or 5 days).[5][8]

-

Viability Assessment:

-

For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at the appropriate wavelength.

-

For CellTiter-Glo: Follow the manufacturer's protocol to measure luminescence.[8]

-

-

Data Analysis: Normalize the readings to the vehicle-treated control wells and calculate the IC₅₀ values using a non-linear regression curve fit.[9]

In Vivo Studies

This compound has shown limited stability in rat liver microsomes, which may restrict its use in some in vivo models.[7] However, it has been used in a genetically engineered mouse model of Neurofibromatosis Type 2.[8]

Formulation:

-

For Oral Gavage: this compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or in 10% DMSO and 90% corn oil.[3][7] It is recommended to prepare the formulation fresh daily.[3]

Dosing:

-

In a mouse model of NF2, this compound was administered at 30 mg/kg via oral gavage, following a 2-hour pre-treatment with 100 mg/kg of the pharmacokinetic inhibitor 1-aminobenzotriazole (ABT) to increase exposure.[8]

Pharmacodynamic Assessment:

-

Inhibition of PAK1 activity in tumor tissues can be assessed by immunoprecipitation kinase assays using tumor lysates from treated and control animals.[8]

Applications in Cancer Research

This compound is a valuable tool for:

-

Target Validation: Elucidating the specific role of PAK1 in the proliferation, survival, and invasion of various cancer cell types.[11]

-

Pathway Analysis: Dissecting the involvement of PAK1 in specific signaling cascades, such as the MAPK and AKT pathways.[12]

-

Combination Studies: Investigating the synergistic effects of PAK1 inhibition with other targeted therapies or conventional chemotherapeutics.[13] For instance, combining NVS-PAK1 with doxorubicin, paclitaxel, or methotrexate has shown a substantial inhibitory effect on tumor growth in triple-negative breast cancer models.[13]

-

Biomarker Discovery: Identifying potential biomarkers that predict sensitivity to PAK1 inhibition, such as PAK1 gene amplification.[1][11]

Conclusion

This compound represents a significant advancement in the development of selective kinase inhibitors. Its unique allosteric mechanism and high selectivity for PAK1 make it an exceptional research tool for investigating the intricate roles of PAK1 in cancer biology. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in preclinical cancer research and to aid in the development of novel therapeutic strategies targeting PAK1-driven malignancies.

References

- 1. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Structural Genomics Consortium [thesgc.org]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | PAK1 inhibitor | CAS 1783816-74-9 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 8. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

Investigating NVS-PAK1-1 in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigation of NVS-PAK1-1, a selective allosteric inhibitor of p21-activated kinase 1 (PAK1), in the context of neurodegenerative disease models. This document summarizes key quantitative data, details experimental protocols, and visualizes critical pathways and workflows to support further research and development in this promising therapeutic area.

Introduction: The Role of PAK1 in Neurodegeneration

P21-activated kinases (PAKs) are a family of serine/threonine kinases that play a crucial role in cytoskeleton dynamics, cell motility, and survival.[1] In the central nervous system, PAK1 is a key regulator of synaptic plasticity and dendritic spine morphology.[2] Dysregulation of the PAK1 signaling pathway has been implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease.[3] In Alzheimer's, aberrant PAK1 activity is linked to synaptic dysfunction and cognitive decline, making it a compelling target for therapeutic intervention.[3][4]

This compound is a potent and selective allosteric inhibitor of PAK1.[5] Its ability to modulate the dysregulated PAK1 pathway offers a potential therapeutic strategy to mitigate the synaptic and cognitive deficits observed in neurodegenerative diseases. This guide explores the preclinical evidence for this compound in relevant disease models.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Assay Type | Source |

| PAK1 IC50 | 5 nM | Caliper Assay | [5] |

| PAK2 IC50 | 270 nM (dephosphorylated), 720 nM (phosphorylated) | Caliper Assay | [5] |

| PAK1 Kd | 7 nM | DiscoverX Kinome Scan | [5] |

| PAK2 Kd | 400 nM | DiscoverX Kinome Scan | [5] |

| EC50 for Spine Resilience | 1 nM | In vitro Aβ/tau oligomer-induced spine loss | [6] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in 5xFAD Mice

| Parameter | Value | Experimental Model | Source |

| Chronic Dosing Regimen | 100 mg/kg, orally, twice daily for 3 months | 3-month-old 5xFAD mice | [6] |

| Effect on pPAK1 Levels | Decreased | 5xFAD mouse brain tissue | [6] |

| Effect on Amyloid Levels | No significant reduction | 5xFAD mouse brain tissue | [6] |

| Dendritic Spine Density | Restored to wild-type levels | Somatosensory cortex of 5xFAD mice | [6] |

| Oral Bioavailability | Brain levels exceeded in vitro EC50 | CD-1 mice | [6] |

Signaling Pathways and Experimental Workflows

PAK1 Signaling Pathway in Neurodegeneration

The following diagram illustrates the proposed signaling pathway involving PAK1 in the context of Alzheimer's disease pathology.

Experimental Workflow for In Vivo Studies

This diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in a neurodegenerative mouse model.

Detailed Experimental Protocols

In Vivo Administration of this compound in 5xFAD Mice

This protocol is adapted from studies evaluating this compound in the 5xFAD mouse model of Alzheimer's disease.

Materials:

-

This compound

-

Vehicle solution (e.g., 0.5% methylcellulose in water)

-

5xFAD transgenic mice

-

Oral gavage needles

Procedure:

-

Animal Acclimation: Acclimate 5xFAD mice to the housing facility for at least one week prior to the start of the experiment.

-

Group Assignment: Randomly assign mice to either the vehicle control group or the this compound treatment group.

-

Dosing Solution Preparation: Prepare a suspension of this compound in the vehicle solution to the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse with a 0.2 mL gavage volume).

-

Administration: Administer the this compound suspension or vehicle solution orally via gavage twice daily.

-

Treatment Duration: Continue the treatment for the specified duration (e.g., 3 months).

-

Monitoring: Monitor the animals daily for any signs of toxicity or adverse effects.

-

Tissue Collection: At the end of the treatment period, euthanize the animals and collect brain tissue for downstream analysis.

Western Blot for Phospho-PAK1 (pPAK1) in Mouse Brain Tissue

This protocol outlines the steps for detecting the levels of phosphorylated PAK1 in brain tissue lysates.

Materials:

-

Frozen mouse brain tissue

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody: anti-phospho-PAK1 (e.g., Thr423)

-

Primary antibody: anti-total PAK1 or a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Tissue Homogenization: Homogenize the frozen brain tissue in ice-cold RIPA buffer.[7]

-

Lysate Clarification: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[7]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane and separate the proteins by SDS-polyacrylamide gel electrophoresis.[7]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[7]

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[7]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against pPAK1 diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Washing: Repeat the washing steps.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[7]

-

Stripping and Re-probing: If necessary, strip the membrane and re-probe with an antibody for total PAK1 or a loading control for normalization.

Golgi-Cox Staining for Dendritic Spine Analysis

This protocol provides a method for impregnating neurons to visualize and quantify dendritic spines.

Materials:

-

FD Rapid GolgiStain™ Kit (FD NeuroTechnologies) or similar

-

Mouse brains

-

Cryostat

-

Microscope slides

-

Mounting medium

-

Microscope with high-magnification objectives

Procedure:

-

Tissue Preparation: Immediately after extraction, rinse the mouse brain with double-distilled water.[4]

-

Impregnation: Immerse the brain in the Golgi-Cox solution (a mixture of potassium dichromate, mercuric chloride, and potassium chromate) and store in the dark at room temperature for 14 days.[3][4]

-

Cryoprotection: Transfer the impregnated brain to a cryoprotectant solution (e.g., 30% sucrose) and store at 4°C until it sinks.[4]

-

Sectioning: Freeze the brain and cut 100-200 µm thick coronal sections using a cryostat.

-

Mounting: Mount the sections onto gelatin-coated microscope slides.

-

Staining Development: Develop the staining according to the kit manufacturer's instructions, which typically involves rinses in distilled water, followed by dehydration in a graded series of ethanol, and clearing in xylene.

-

Coverslipping: Coverslip the slides using a compatible mounting medium.

-

Imaging and Analysis: Image the stained neurons using a light microscope at high magnification (e.g., 60x or 100x oil immersion objective).[4]

-

Quantification: Manually or with the aid of imaging software, count the number of dendritic spines along a defined length of dendrite to determine spine density. Spines can be further categorized by morphology (e.g., thin, stubby, mushroom).

Conclusion

The selective PAK1 inhibitor this compound has demonstrated promising preclinical efficacy in models of neurodegenerative disease, particularly in rescuing synaptic deficits. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers in the field. Further investigation into the therapeutic potential of this compound and other PAK1 modulators is warranted to advance the development of novel treatments for neurodegenerative disorders.

References

- 1. Western blot in homogenised mouse brain samples [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protein extraction and western blot (mouse tissues) [protocols.io]

- 6. Anti-PAK1 (phospho T423) + PAK2 (phospho T402) + PAK3 (phospho T436) antibody (ab2477) | Abcam [abcam.com]

- 7. This compound | PAK1 inhibitor | CAS 1783816-74-9 | Buy this compound from Supplier InvivoChem [invivochem.com]

Methodological & Application

Application Notes and Protocols for NVS-PAK1-1 in Kinase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVS-PAK1-1 is a highly potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1).[1][2] As a member of the serine/threonine protein kinase family, PAK1 is a critical node in various signaling pathways that regulate cell proliferation, survival, motility, and cytoskeletal dynamics.[3][4] Dysregulation of PAK1 activity has been implicated in numerous diseases, including cancer and neurological disorders, making it an attractive target for therapeutic intervention.[3][4][5] this compound serves as a valuable chemical probe for elucidating the biological functions of PAK1 and for validating it as a therapeutic target.[5] These application notes provide detailed protocols for utilizing this compound in in vitro kinase activity assays.

Mechanism of Action

This compound is an allosteric inhibitor that binds to a pocket formed in the "DFG-out" conformation of the PAK1 kinase domain, which is distinct from the ATP-binding site.[5][6] This allosteric inhibition is thought to be ATP-competitive, likely due to an indirect competition arising from the incompatibility of ATP binding with the conformation stabilized by this compound.[5] This unique mechanism contributes to its high selectivity for PAK1 over other kinases, including other PAK family members.[5][6]

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 / Kd | Reference |

| Dephosphorylated PAK1 | Caliper Assay | 5 nM | [1][2][5] |

| Phosphorylated PAK1 | Caliper Assay | 6 nM | [5] |

| PAK1 | KINOMEscan Binding Assay | 7 nM (Kd) | [1][5] |

| Dephosphorylated PAK2 | Caliper Assay | 270 nM | [5] |

| Phosphorylated PAK2 | Caliper Assay | 720 nM | [5] |

| PAK2 | KINOMEscan Binding Assay | 400 nM (Kd) | [1][7] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | IC50 | Notes | Reference |

| Su86.86 (pancreatic carcinoma) | Proliferation Assay (5 days) | 2 µM | Inhibition of both PAK1 and partial inhibition of PAK2. | [5] |

| Su86.86 with shPAK2 | Proliferation Assay | 0.21 µM | Highlights PAK1-specific inhibition. | [1][5] |

| Su86.86 | PAK1 Autophosphorylation (S144) | Potent inhibition at 0.25 µM | --- | [5] |

| MS02 (murine schwannoma) | Proliferation Assay (72h) | 4.7 µM | --- | [8] |

| HEI-193 (human schwannoma) | Proliferation Assay (72h) | 6.2 µM | --- | [8] |

Signaling Pathway

The following diagram illustrates the central role of PAK1 in intracellular signaling, downstream of receptor tyrosine kinases (RTKs) and small GTPases, and its influence on key cellular pathways such as MAPK and PI3K/AKT.

Caption: PAK1 Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

Biochemical Kinase Activity Assay (Caliper Mobility Shift Assay)

This protocol is adapted from methodologies described for this compound.[1][5][7] The Caliper microfluidic mobility shift assay is a robust method for measuring kinase activity by quantifying the conversion of a substrate peptide to its phosphorylated product.

Materials:

-

Recombinant human PAK1 enzyme

-

Fluorescently labeled peptide substrate (e.g., Ser/Thr19)

-

ATP

-

This compound

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Stop solution

-

384-well microtiter plates

-

Caliper EZ Reader or equivalent microfluidic mobility shift assay platform

Experimental Workflow Diagram:

Caption: Experimental Workflow for the In Vitro Kinase Activity Assay.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical 8-point dose-response curve can be generated starting from a high concentration (e.g., 10 µM) with 3-fold serial dilutions.

-

Plate Setup: Dispense 50 nL of each compound dilution into the wells of a 384-well microtiter plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known pan-kinase inhibitor (e.g., staurosporine) or no enzyme as a positive control (0% activity).

-

Enzyme Addition: Add 4.5 µL of the PAK1 enzyme solution in kinase reaction buffer to each well.

-

Pre-incubation: Gently mix the plate and pre-incubate at 30°C for 60 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 4.5 µL of the peptide substrate and ATP solution in kinase reaction buffer to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for ATP for the specific enzyme batch.

-

Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding 16 µL of stop solution to each well.

-

Data Acquisition: Transfer the plate to the Caliper EZ Reader (or equivalent instrument) and measure the amount of phosphorylated and unphosphorylated substrate in each well.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular PAK1 Autophosphorylation Assay

This protocol is based on the cellular assays described for this compound to measure its effect on PAK1 activity within a cellular context.[5]

Materials:

-

Su86.86 pancreatic cancer cells (or other suitable cell line with detectable PAK1 activity)

-

Cell culture medium and supplements

-

This compound

-

DMSO

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and western blot apparatus

-

Antibodies: anti-phospho-PAK1 (S144), anti-total-PAK1, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed Su86.86 cells in 6-well plates at a density of 500,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare dilutions of this compound in cell culture medium from a concentrated DMSO stock. A recommended concentration for potent PAK1 inhibition is 0.25 µM.[5] Treat the cells with the desired concentrations of this compound for 2 hours. Include a DMSO-treated control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-PAK1 (S144) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis:

-

Strip the membrane and re-probe for total PAK1 and a loading control to ensure equal protein loading.

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-PAK1 signal to the total PAK1 signal to determine the extent of autophosphorylation inhibition.

-

Conclusion

This compound is a powerful and selective tool for investigating the role of PAK1 in biological systems. The protocols provided herein offer robust methods for characterizing the inhibitory activity of this compound and other potential PAK1 inhibitors in both biochemical and cellular assays. Careful execution of these experiments will yield valuable insights into the function of PAK1 and the therapeutic potential of its inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. This compound | Structural Genomics Consortium [thesgc.org]

- 6. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | PAK1 inhibitor | CAS 1783816-74-9 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: NVS-PAK1-1 for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of NVS-PAK1-1, a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1), in various in vitro experimental settings. Detailed protocols and recommended concentration ranges are provided to facilitate effective research and development.

Introduction

This compound is a highly selective chemical probe for PAK1, a serine/threonine kinase that is a key regulator of numerous cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[1] Dysregulation of PAK1 signaling is implicated in various diseases, including cancer and neurological disorders.[1] this compound acts as an allosteric inhibitor, offering high potency and selectivity for PAK1 over other PAK isoforms and the broader kinome.[1][2]

Quantitative Data Summary

The following table summarizes the key in vitro concentrations and inhibitory values for this compound across various assays.

| Parameter | Target | Value | Assay Type | Cell Line | Citation |

| IC₅₀ | Dephosphorylated PAK1 | 5 nM | Biochemical (Caliper Assay) | N/A | [1][2][3][4] |

| Phosphorylated PAK1 | 6 nM | Biochemical (Caliper Assay) | N/A | [1][4] | |

| Dephosphorylated PAK2 | 270 nM | Biochemical (Caliper Assay) | N/A | [1] | |

| Phosphorylated PAK2 | 720 nM | Biochemical (Caliper Assay) | N/A | [1] | |

| Cell Proliferation | 2 µM | Cell-based | Su86.86 | [1] | |

| Cell Proliferation (with PAK2 shRNA) | 0.21 µM | Cell-based | Su86.86 | [1][2] | |

| Binding Affinity (Kd) | PAK1 | 7 nM | Biochemical | N/A | [2][5] |

| PAK2 | 400 nM | Biochemical | N/A | [2][5] | |

| Recommended Concentration | PAK1 Inhibition | 0.25 µM | Cell-based | N/A | [1] |

| PAK1/2 Inhibition | 2.5 µM | Cell-based | N/A | [1] | |

| MEK1 S289 Phosphorylation Inhibition | 6-20 µM | Cell-based | N/A | [1][2][5] |

Signaling Pathway

The diagram below illustrates the signaling pathway involving PAK1 and the points of intervention by this compound. PAK1 is activated by small Rho GTPases, such as Cdc42 and Rac1, and proceeds to phosphorylate downstream substrates, including MEK1, leading to the activation of the JNK MAP kinase pathway and influencing cell proliferation and survival.[1]

PAK1 Signaling Pathway and Inhibition by this compound

Experimental Protocols

Preparation of this compound Stock Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

Protocol:

-

To prepare a 10 mM stock solution, dissolve 4.8 mg of this compound (MW: 479.93 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage or at -80°C for extended periods.[5]

In Vitro Kinase Assay (Caliper Mobility Shift Assay)

This protocol is adapted from a general method for measuring kinase activity.[2]

Materials:

-

Recombinant PAK1 enzyme

-

Peptide substrate

-

ATP

-

This compound serial dilutions

-

Assay buffer

-

Stop solution

-

384-well microtiter plates

-

Caliper LC3000 workstation

Protocol:

-

Prepare serial dilutions of this compound in 90% DMSO.

-

Add 50 nL of the compound solutions to the wells of a 384-well plate.

-

Add 4.5 µL of the PAK1 enzyme solution to each well and pre-incubate for 60 minutes at 30°C.[2]

-

Initiate the kinase reaction by adding 4.5 µL of the peptide/ATP solution.

-

Incubate the reaction for 60 minutes at 30°C.[2]

-

Terminate the reaction by adding 16 µL of the stop solution.[2]

-

Analyze the plate on a Caliper LC3000 workstation to measure product formation.

-

Calculate IC₅₀ values from the percent inhibition at different compound concentrations using non-linear regression analysis.[2]

Cellular PAK1 Autophosphorylation Assay

This protocol is based on the methodology used to assess this compound's effect in the Su86.86 pancreatic cancer cell line.[1]

Materials:

-

Su86.86 cells

-

Complete cell culture medium

-

This compound

-

Lysis buffer

-

Primary antibodies (anti-phospho-PAK1, anti-total-PAK1)

-

Secondary antibody (HRP-conjugated)

-

Western blot reagents and equipment

Protocol:

-

Seed Su86.86 cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for a specified duration (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-PAK1 and total PAK1.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescence substrate and image the results.

-

Quantify the band intensities to determine the inhibition of PAK1 autophosphorylation.

Cell Proliferation Assay

Materials:

-

Su86.86 cells

-

Complete cell culture medium

-

This compound

-

Cell proliferation reagent (e.g., MTT, WST-1)

-

96-well plates

-

Plate reader

Protocol:

-

Seed Su86.86 cells in a 96-well plate at a suitable density.

-

Allow the cells to attach overnight.

-

Treat the cells with a serial dilution of this compound.

-

Incubate the cells for the desired period (e.g., 5 days).[1]

-

Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ for cell proliferation.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the in vitro efficacy of this compound.

General workflow for in vitro testing of this compound

Conclusion

This compound is a valuable tool for investigating the biological roles of PAK1. The provided data and protocols offer a solid foundation for designing and executing in vitro experiments. For specific applications, further optimization of concentrations and incubation times may be necessary depending on the cell type and experimental conditions. It is also recommended to use the inactive control compound, NVS-PAK1-C, to confirm that the observed effects are specific to PAK1 inhibition.[1]

References

Application Notes and Protocols for Western Blot Analysis of NVS-PAK1-1 Treated Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVS-PAK1-1 is a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1), a key signaling node involved in a multitude of cellular processes including cell adhesion, cytoskeletal dynamics, proliferation, and apoptosis.[1] As a member of the STE20 family of serine/threonine kinases, PAK1 acts as an effector for the Rho GTPases Rac and Cdc42.[1][2] Dysregulation of PAK1 activity is implicated in various pathologies, including cancer and neurological disorders, making it an attractive target for therapeutic intervention.[1][3]

This compound exhibits high selectivity for PAK1 over other kinases, including the closely related PAK2.[4][5] Its allosteric mechanism of action involves binding to a pocket formed in the DFG-out conformation of the kinase domain, thereby locking it in an inactive state.[3] This application note provides detailed protocols for utilizing Western blotting to analyze the effects of this compound on downstream signaling pathways and offers a summary of its key biochemical and cellular activities.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 / Kd | Reference |

| Dephosphorylated PAK1 | Caliper Assay | IC50: 5 nM | [1][5][6][7][8] |

| Phosphorylated PAK1 | Caliper Assay | IC50: 6 nM | [1][5] |

| PAK1 | DiscoverX Kinome Scan | Kd: 7 nM | [1][7][8] |

| PAK2 | DiscoverX Kinome Scan | Kd: 400 nM | [7] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Effect | Concentration | Reference |

| Su86.86 (Pancreatic Carcinoma) | PAK1 Autophosphorylation (S144) | Potent Inhibition | 0.25 µM | [1] |

| Su86.86 (Pancreatic Carcinoma) | MEK1 Phosphorylation (Ser289) | Inhibition | 6-20 µM | [1][7] |

| Su86.86 (Pancreatic Carcinoma) | Proliferation | IC50: 2 µM | [1] | |

| Su86.86 with shPAK2 | Proliferation | IC50: 0.21 µM | [1] | |

| OVCAR3 (Ovarian Cancer) & MCF7 (Breast Cancer) | MEK (S298) & ERK Phosphorylation | No visible impact at this concentration | 10 nM | [3][4] |

| Primary Rat Oligodendrocyte Precursor Cells | F-actin/Total actin ratio | Significant decrease | 250 nM | [9][10] |

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the PAK1 signaling pathway and a typical Western blot workflow for analyzing the effects of this compound.

References

- 1. This compound | Structural Genomics Consortium [thesgc.org]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, PAK1 inhibitor (CAS 1783816-74-9) | Abcam [abcam.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: NVS-PAK1-1 in Pancreatic Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with limited therapeutic options, largely driven by activating mutations in the KRAS oncogene in over 90% of cases.[1][2][3] The p21-activated kinases (PAKs), particularly PAK1, are critical downstream effectors of KRAS signaling and have emerged as promising therapeutic targets.[3][4] PAK1 is a serine/threonine kinase that plays a pivotal role in cell proliferation, motility, and survival.[5] NVS-PAK1-1 is a potent and highly selective allosteric inhibitor of PAK1. These application notes provide a comprehensive overview of the use of this compound in pancreatic cancer cell lines, including its mechanism of action, effects on signaling pathways, and detailed protocols for key in vitro experiments.

Mechanism of Action and Selectivity of this compound

This compound is an allosteric inhibitor that binds to a pocket outside of the ATP-binding site of PAK1, leading to its inactivation.[6] This mechanism confers high selectivity for PAK1 over other kinases. Kinome scans have demonstrated that this compound is exquisitely selective, with a selectivity score (S10) of 0.003 against a panel of 442 kinases at a concentration of 10 µM.[7] Notably, it displays a greater than 50-fold selectivity for PAK1 over the closely related PAK2 isoform.[8]

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the reported in vitro potency of this compound.

| Assay Type | Target/Cell Line | IC50 | Notes |

| Biochemical Assay | PAK1 (dephosphorylated) | 5 nM | Caliper in vitro dephosphorylation assay.[7] |

| Biochemical Assay | PAK1 (phosphorylated) | 6 nM | Caliper in vitro dephosphorylation assay.[7] |

| Biochemical Assay | PAK2 (dephosphorylated) | 270 nM | Demonstrates >50-fold selectivity for PAK1 over PAK2.[7] |

| Biochemical Assay | PAK2 (phosphorylated) | 720 nM | [7] |

| Cell-Based Assays | |||

| Cell Proliferation | Su86.86 | 2 µM | 5-day treatment; inhibition attributed to effects on both PAK1 and partial inhibition of PAK2.[7] |

| Cell Proliferation | Su86.86 (shPAK2) | 0.21 µM | Inhibition of proliferation is more potent when PAK2 is knocked down.[6][7] |

| MEK1 Phosphorylation | Su86.86 (shPAK2) | 0.21 µM | Inhibition of the downstream substrate MEK1 at Ser289.[7] |

| PAK1 Autophosphorylation | Su86.86 | ~0.25 µM | Potent inhibition of PAK1 autophosphorylation at Ser144.[7] |

Signaling Pathways

In pancreatic cancer, the constitutively active KRAS mutant drives signaling through multiple effector pathways, including the RAC1/CDC42-PAK1 pathway. This leads to the activation of downstream cascades such as the RAF-MEK-ERK pathway, promoting cell proliferation and survival.[1][4] this compound effectively blocks this signaling axis at the level of PAK1.

Experimental Workflows and Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in pancreatic cancer cell lines.

Cell Culture of Pancreatic Cancer Cell Lines

Standard cell lines for pancreatic cancer research include PANC-1, MiaPaCa-2, BxPC-3, AsPC-1, Capan-1, and Su86.86. Culture conditions may vary slightly, so it is essential to consult the supplier's recommendations (e.g., ATCC).

General Protocol:

-

Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 80-90% confluency.

Preparation of this compound Stock Solution

This compound is soluble in DMSO.

-

Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

-

For experiments, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.1%).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Seed pancreatic cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[9]

-

The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubate the plates for the desired duration (e.g., 48 or 72 hours).[10]

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[10][11]

-

Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of Protein Phosphorylation

This technique is used to detect changes in the phosphorylation status of PAK1 and its downstream targets like MEK1.

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound or vehicle control for the desired time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against phospho-PAK1 (Ser144), total PAK1, phospho-MEK1 (Ser298), total MEK1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the migratory capacity of pancreatic cancer cells.

Protocol:

-

Seed cells in a 6-well or 24-well plate and grow them to a confluent monolayer.[12]

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[12]

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh low-serum medium containing this compound or vehicle control.

-

Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours).[12][13]

-

Measure the wound area at each time point using image analysis software (e.g., ImageJ) and calculate the percentage of wound closure.

Anchorage-Independent Growth Assay (Soft Agar Colony Formation Assay)

This assay determines the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.

Protocol:

-

Prepare a base layer of 0.5-0.6% agar in complete medium in 6-well plates and allow it to solidify.[14][15]

-

Harvest pancreatic cancer cells and resuspend them in a top layer of 0.3-0.4% agar in complete medium containing this compound or vehicle control.[16]

-

Carefully overlay the cell-containing agar layer onto the base layer.

-

Allow the top layer to solidify.

-

Add complete medium containing the respective treatments to the top of the agar to prevent drying.

-

Incubate the plates for 2-4 weeks, feeding the cells with fresh medium and treatment every 3-4 days.[14]

-

Stain the colonies with crystal violet and count them using a microscope.

Application in Different Pancreatic Cancer Subtypes

Genomic analyses have identified several molecular subtypes of pancreatic cancer, including squamous, pancreatic progenitor, immunogenic, and aberrantly differentiated endocrine exocrine (ADEX).[17][18][19] The ADEX subtype, in particular, shows upregulation of networks involved in KRAS activation.[18][19] Therefore, pancreatic cancer cell lines and patient-derived models belonging to this subtype may be particularly sensitive to PAK1 inhibition with this compound. Further research is warranted to correlate the efficacy of this compound with the molecular subtype of pancreatic cancer.

Conclusion

This compound is a valuable research tool for investigating the role of PAK1 in pancreatic cancer. Its high potency and selectivity make it suitable for elucidating the downstream effects of PAK1 inhibition on cell signaling, proliferation, migration, and anchorage-independent growth. The protocols provided herein offer a framework for the in vitro characterization of this compound in various pancreatic cancer cell line models. These studies will contribute to a better understanding of the therapeutic potential of targeting the KRAS-PAK1 axis in this devastating disease.

References

- 1. Frontiers | KRAS mutation: The booster of pancreatic ductal adenocarcinoma transformation and progression [frontiersin.org]

- 2. pancreatic.org [pancreatic.org]

- 3. KRAS: the Achilles’ heel of pancreas cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of a novel PAK1 inhibitor to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Structural Genomics Consortium [thesgc.org]

- 8. biorxiv.org [biorxiv.org]

- 9. goldbio.com [goldbio.com]

- 10. Irisin inhibits pancreatic cancer cell growth via the AMPK-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chondrex.com [chondrex.com]

- 12. Wound healing assay [bio-protocol.org]

- 13. DEPDC1B promotes migration and invasion in pancreatic ductal adenocarcinoma by activating the Akt/GSK3β/Snail pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lab.moffitt.org [lab.moffitt.org]

- 15. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. scispace.com [scispace.com]

- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 18. Four different subtypes of pancreatic cancer identified - ecancer [ecancer.org]

- 19. researchportal.vub.be [researchportal.vub.be]

Application Notes and Protocols for Studying PAK1-Dependent Signaling Pathways with NVS-PAK1-1

For Researchers, Scientists, and Drug Development Professionals

Introduction